

Structural elucidation of the pacidamycin family of antibiotics

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An In-depth Technical Guide to the Structural Elucidation of the Pacidamycin Family of Antibiotics

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pacidamycins are a family of nucleoside-peptide antibiotics first isolated from the fermentation broth of *Streptomyces coeruleorubidus*[1][2]. They exhibit a narrow but potent spectrum of activity, primarily against the opportunistic pathogen *Pseudomonas aeruginosa*[2][3]. Their unique mode of action involves the inhibition of translocase I (MraY), an essential enzyme in the bacterial cell wall biosynthesis pathway that has not been clinically targeted by other antibiotics, making the pacidamycins an attractive scaffold for novel drug development[3][4][5].

The structural elucidation of the pacidamycin family revealed a complex and unprecedented architecture, presenting a significant challenge to chemists. Key structural features that define this family include[5][6][7]:

- A 3'-deoxyuridine nucleoside moiety.
- A non-proteinogenic amino acid, (2S,3S)-diaminobutyric acid (DABA), which serves as a central scaffold.

- A unique 4',5'-enamide linkage connecting the DABA residue to the uridine core.
- A pseudopeptide backbone with a double inversion of the chain direction, incorporating a rare internal ureido linkage.

The various members of the pacidamycin family, known as congeners, share this common core but differ in the amino acid composition of the N-terminal peptide chain[1][6]. This guide provides a detailed overview of the experimental methodologies, key data, and logical processes employed in the complete structural determination of these complex natural products.

Isolation and Structural Characterization

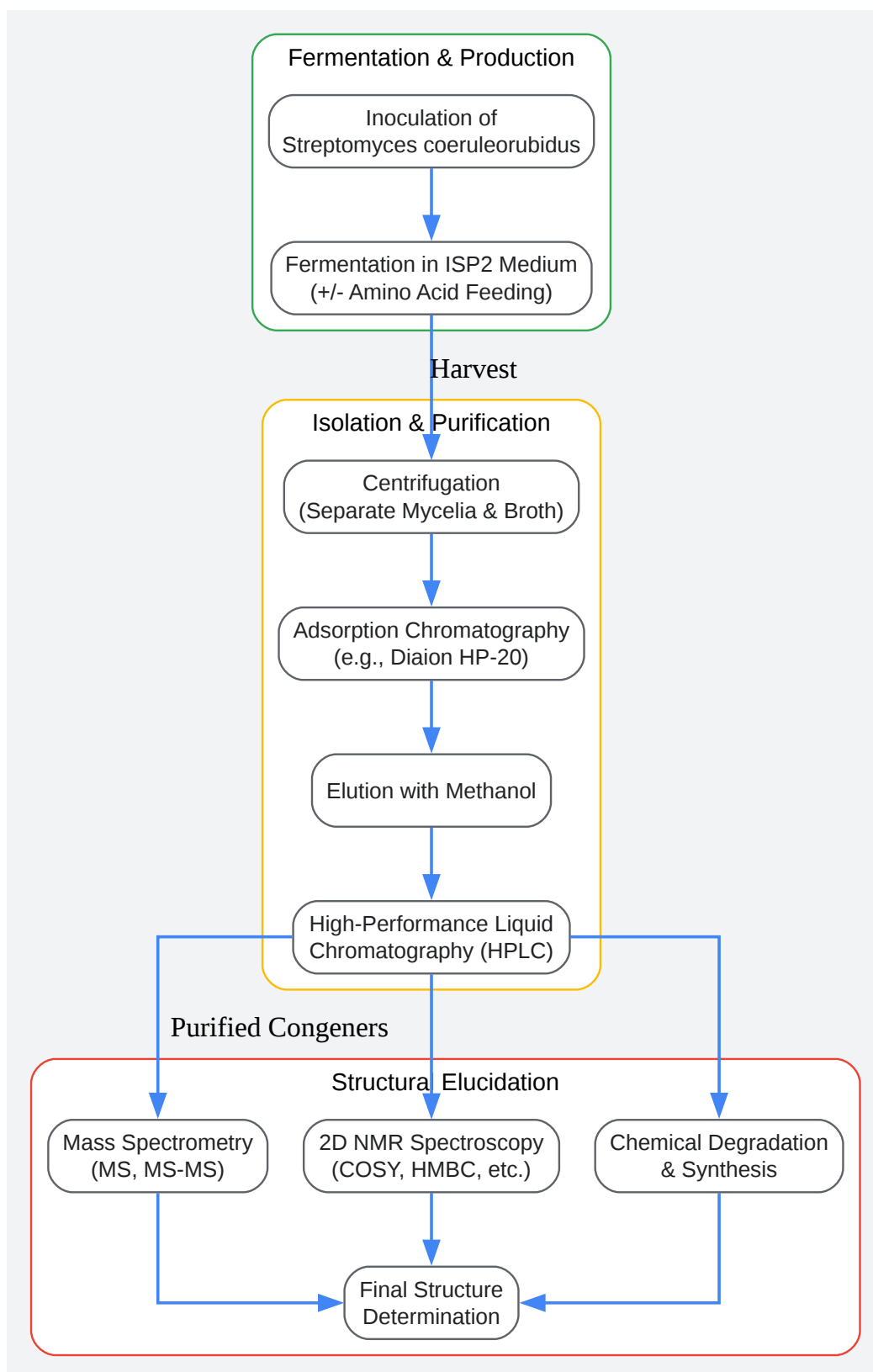
The initial discovery and subsequent characterization of the pacidamycins relied on a combination of classic microbiology and advanced spectroscopic techniques.

Fermentation and Isolation

The pacidamycins are produced by *Streptomyces coeruleorubidus* strain AB 1183F-64, originally isolated from a soil sample[2]. Initial fermentation yields were low (1-2 mg/L), but through strain selection, manipulation of the fermentation medium, and directed biosynthesis, production was significantly increased to over 100 mg/L[2].

Directed Biosynthesis: After the initial structures were determined, researchers found that supplementing the fermentation medium with specific amino acids could direct the biosynthesis towards the production of desired congeners[2]. For example, feeding phenylalanine analogues to the culture led to the creation of new halopacidamycins[8].

The general workflow for obtaining purified pacidamycins is outlined below.



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Fig. 1: Experimental workflow for pacidamycin isolation and structural elucidation.

Core Structure and Congeners

All pacidamycins share a common structural framework consisting of a 3'-deoxyuridine core linked via a 4',5'-enamide bond to an N-methylated (2S,3S)-diaminobutyric acid (DABA) residue. An L-Alanine is attached to the α -amino group of DABA, which is in turn linked to a C-terminal aromatic amino acid via a ureido bond. The congeners differ in the amino acid or dipeptide attached to the β -amino group of the central DABA residue[5][6].

| Pacidamycin Congener | Variable N-Terminal Moiety (R) | C-Terminal Aromatic Moiety (R') | Molecular Formula | Molecular Weight (Da) |
|----------------------|--------------------------------|---------------------------------|---|-----------------------|
| Pacidamycin 1 | L-Ala-L-m-Tyr | L-Trp | C ₄₄ H ₅₂ N ₁₀ O ₁₂ | 924.95 |
| Pacidamycin 2 | L-m-Tyr | L-Trp | C ₄₂ H ₄₉ N ₉ O ₁₁ | 871.90 |
| Pacidamycin 3 | L-Ala-L-m-Tyr | L-Phe | C ₄₄ H ₅₃ N ₉ O ₁₂ | 911.95 |
| Pacidamycin 4 | L-m-Tyr | L-Phe | C ₄₂ H ₅₀ N ₈ O ₁₁ | 858.90 |
| Pacidamycin 5 | L-Ala-L-m-Tyr | L-m-Tyr | C ₄₄ H ₅₃ N ₉ O ₁₃ | 927.95 |
| Pacidamycin D | L-Ala | L-Phe | C ₃₃ H ₄₀ N ₈ O ₁₀ | 708.72 |
| Pacidamycin S | L-Ala | L-Trp | C ₃₃ H ₃₉ N ₉ O ₁₀ | 733.72 |

Data compiled from multiple sources, including[5][6][7]. Note that m-Tyr refers to meta-Tyrosine.

Experimental Protocols and Data Interpretation

The definitive structures of the pacidamycins were pieced together using a combination of mass spectrometry for molecular formula and fragmentation, and multidimensional NMR for atomic connectivity and stereochemistry.

Mass Spectrometry

- Methodology: Fast Atom Bombardment (FAB-MS) and tandem mass spectrometry (MS-MS) were the primary techniques used in the initial structural elucidation[1]. Later studies

employed electrospray ionization (ESI-MS) and high-resolution mass spectrometry (HRMS) for more precise mass determination and fragmentation analysis[6][9].

- **Data Interpretation:** HRMS provides the exact molecular formula, allowing for the determination of the elemental composition. MS-MS experiments were crucial for sequencing the peptide backbone. By inducing fragmentation and analyzing the resulting daughter ions, researchers could identify the constituent amino acids and determine their sequence, including the unusual ureido and β -amino linkages.

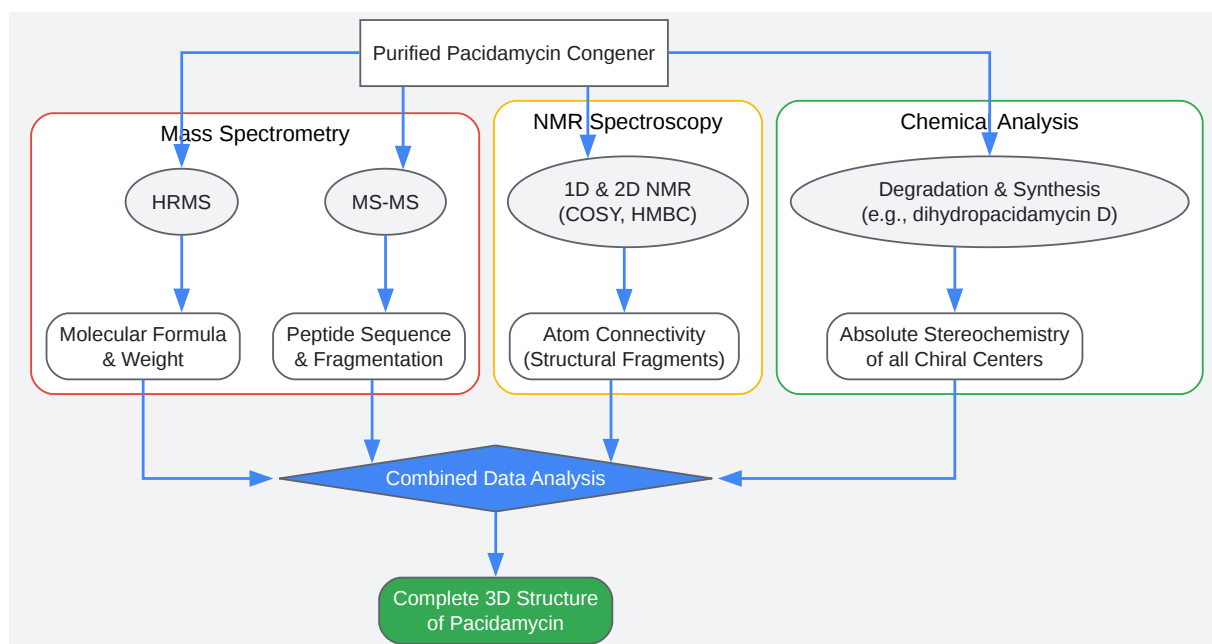
NMR Spectroscopy

- **Methodology:** Due to the complexity of the molecules, one-dimensional (^1H and ^{13}C) and two-dimensional (2D) NMR experiments were essential. The structures were determined using techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) in solvents like D_2O [1][8].
- **Data Interpretation:**
 - COSY spectra were used to identify proton-proton spin systems within each amino acid and the sugar moiety.
 - HMQC/HSQC correlated directly bonded protons and carbons, helping to assign carbon signals.
 - HMBC was critical for piecing the fragments together. Long-range (2-3 bond) correlations from protons to carbons allowed for the connection of adjacent amino acid residues, the linkage of the peptide chain to the DABA core, and the connection of the DABA residue to the 3'-deoxyuridine via the enamide bond.
- **Challenges:** The ^1H NMR spectra of pacidamycins are noted to be complex due to the presence of several conformational states in solution, leading to broadened signals or multiple sets of resonances for a single proton[8].

Stereochemical Elucidation

- Methodology: The absolute stereochemistry of the constituent amino acids and the nucleoside was determined through a combination of chemical degradation, synthesis of standards, and total synthesis of a derivative product[10].
- Key Findings:
 - Amino Acids: Degradation experiments followed by analysis showed that the alanine and tryptophan residues possessed the natural L (S) configuration[10].
 - DABA Core: The unique 3-methylamino-2-aminobutyric acid was determined to have the (2S, 3S) configuration[10].
 - C(4') Stereocenter: The stereochemistry of the C(4')-C(5') exocyclic olefin could not be assigned directly. Therefore, the natural product was hydrogenated to create dihydropacidamycin D. The total synthesis of dihydropacidamycin D and comparison with the hydrogenated natural product confirmed that hydrogenation produces an (R) configuration at the C(4') position[10].

The logical flow of combining these techniques to arrive at the final structure is depicted below.



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Fig. 2: Logical workflow for the structural elucidation of pacidamycins.

Biosynthesis and Enzymatic Logic

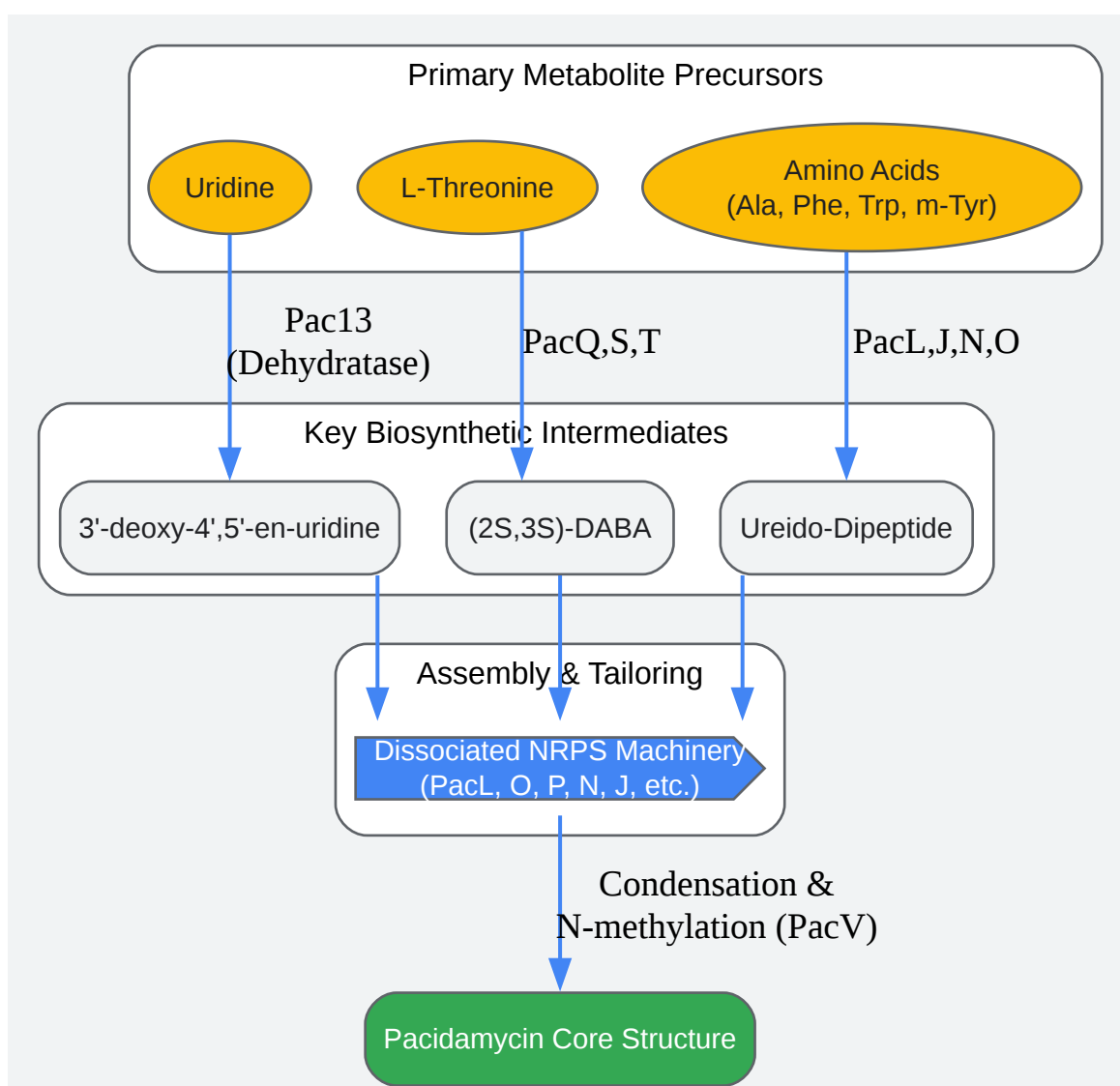
The elucidation of the pacidamycin structure paved the way for investigating its biosynthesis. Genomic sequencing of *S. coeruleorubidus* identified a 31-kb biosynthetic gene cluster (BGC) containing 22 proteins (PacA-V) responsible for its production[4][5][6][11]. This cluster includes highly dissociated non-ribosomal peptide synthetase (NRPS) modules and various tailoring enzymes.

Key biosynthetic steps include:

- **DABA Synthesis:** The central (2S,3S)-DABA moiety is synthesized from L-threonine by the enzymes PacQ, PacS, and PacT[5].

- 3'-deoxyuridine Formation: The unique 3'-deoxyuridine is generated from uridine-5'-aldehyde by a small, monomeric dehydratase enzyme, Pac13[12].
- NRPS Assembly: The peptide backbone is assembled by a series of dissociated NRPS enzymes (e.g., PacL, PacO, PacP) that activate and link the constituent amino acids[5][6][11].
- Ureido Bond Formation: The unusual ureido linkage is formed in vitro by the combined action of enzymes PacL, PacJ, PacN, and PacO[5][11].

A simplified overview of the biosynthetic pathway highlights the convergence of these modules.



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Fig. 3: Simplified overview of the pacidamycin biosynthetic pathway.

Conclusion

The structural elucidation of the pacidamycin family of antibiotics was a significant achievement, revealing a novel and complex molecular architecture. The successful determination was made possible by the synergistic application of advanced spectroscopic methods, particularly MS-MS and 2D NMR, complemented by classical chemical degradation and total synthesis for unambiguous stereochemical assignment. The knowledge gained from this work not only defined a new class of antibiotics but also provided the foundation for understanding their unique biosynthetic machinery. This detailed structural and biosynthetic information is now guiding efforts in combinatorial biosynthesis and synthetic chemistry to generate novel pacidamycin analogues with improved therapeutic properties, offering a promising avenue for the development of new drugs against resistant pathogens like *P. aeruginosa*.

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